molecular formula C23H19ClFN3O5 B12622079 3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

Cat. No.: B12622079
M. Wt: 471.9 g/mol
InChI Key: HBQQTZVYHRMYEF-PBHGZRDXSA-N
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Description

3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the fluoro and chlorophenyl groups, and final functionalization to yield the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetic acid
  • **3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]butanoic acid

Uniqueness

The uniqueness of 3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid lies in its specific spirocyclic structure and the presence of both fluoro and chlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19ClFN3O5

Molecular Weight

471.9 g/mol

IUPAC Name

3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C23H19ClFN3O5/c24-14-4-2-1-3-11(14)10-28-20(31)18-16(7-8-17(29)30)27-23(19(18)21(28)32)13-9-12(25)5-6-15(13)26-22(23)33/h1-6,9,16,18-19,27H,7-8,10H2,(H,26,33)(H,29,30)/t16?,18-,19+,23?/m1/s1

InChI Key

HBQQTZVYHRMYEF-PBHGZRDXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O)Cl

Origin of Product

United States

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